molecular formula C7H8Cl2N2O B590976 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 129560-00-5

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B590976
CAS No.: 129560-00-5
M. Wt: 207.054
InChI Key: JDTKMFFTJSSMPR-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Aqueous acidic or basic conditions.

    Condensation: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Hydrolysis: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

    Condensation: Corresponding amides.

Scientific Research Applications

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the development of bioactive compounds for research in enzymatic and cellular processes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming various derivatives. The molecular targets and pathways depend on the specific derivatives formed and their applications.

Comparison with Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Comparison:

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, making it highly reactive and useful in various synthetic applications.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is less reactive and primarily used in the synthesis of other derivatives.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is used in the synthesis of bioactive compounds but lacks the reactivity of the carbonyl chloride group.

Properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-3-4-5(8)6(7(9)12)11(2)10-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTKMFFTJSSMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664947
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129560-00-5
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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